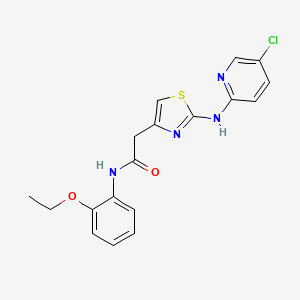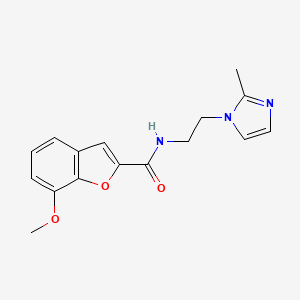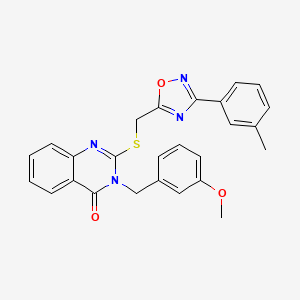
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic compound with potential applications in scientific research. It is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Antitumor and Antiproliferative Activities
- Antiproliferative Activity : A study highlighted the synthesis of pyridine linked thiazole hybrids showing promising anticancer activity against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. These compounds demonstrated significant cytotoxicity, suggesting their potential as antitumor agents (Alqahtani et al., 2020).
Antimicrobial Applications
- New Pyridine Derivatives : Research on the synthesis of new pyridine derivatives has shown these compounds to have antibacterial and antifungal activities. This indicates their usefulness in developing new antimicrobial agents (Patel & Agravat, 2007).
- Antimicrobial Activity of Thiazoles : The synthesis of thiazoles and their fused derivatives has been explored for antimicrobial activities against various bacterial and fungal isolates, demonstrating the potential of these compounds in addressing microbial resistance (Wardkhan et al., 2008).
Synthesis and Chemical Properties
- Synthesis of Heterocycles : Various studies have focused on synthesizing heterocyclic compounds incorporating the pyridine moiety, exploring their chemical properties and potential applications in pharmaceuticals and materials science (Dawood et al., 2011).
Other Biological Activities
- Insecticidal Properties : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against Spodoptera littoralis, showcasing their potential in agricultural pest management (Fadda et al., 2017).
properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-2-25-15-6-4-3-5-14(15)22-17(24)9-13-11-26-18(21-13)23-16-8-7-12(19)10-20-16/h3-8,10-11H,2,9H2,1H3,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQWRRAAQYMLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2877727.png)

![N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2877729.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2877740.png)
![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)


